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Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Endoplasmic Reticulum
Aminopeptidase 2 (ERAP2) are critical enzymes in the antigen processing and presentation
pathway.[1] They are zinc metallopeptidases located in the endoplasmic reticulum that trim
peptide precursors to the optimal length for loading onto Major Histocompatibility Complex
(MHC) class | molecules.[2][3] These peptide-MHC | complexes are then presented on the cell
surface for surveillance by cytotoxic T lymphocytes. Given their crucial role in shaping the
immunopeptidome, ERAP1 and ERAP2 have emerged as promising therapeutic targets for
modulating immune responses in cancer and autoimmune diseases.[1][4]

Developing inhibitors that selectively target ERAP1 over the closely related ERAP2 is a key
challenge due to the high degree of homology in their active sites.[5] Selective ERAP1
inhibition can alter the repertoire of presented antigens, potentially enhancing anti-tumor
immunity or dampening autoimmune responses.[4] These application notes provide an
overview of selective ERAPL1 inhibitors, detailed protocols for their evaluation, and diagrams of
the relevant biological pathways and experimental workflows.

Data Presentation: Selective ERAP1 Inhibitors

The following table summarizes the inhibitory potency and selectivity of recently developed
small molecule inhibitors of ERAP1. The data is compiled from high-throughput screening and
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subsequent optimization studies.[6][7]
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Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic
activity by 50%. A higher selectivity ratio indicates greater selectivity for ERAP1 over ERAP2.
IRAP (Insulin-Regulated Aminopeptidase) is another homologous aminopeptidase often used
for selectivity profiling.[5]

Signaling Pathway and Experimental Workflow
Antigen Presentation Pathway via ERAP1 and ERAP2

The following diagram illustrates the role of ERAP1 and ERAP2 in the MHC class | antigen
presentation pathway.
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Caption: Role of ERAP1 and ERAP2 in antigen processing and presentation.

Experimental Workflow for Selective ERAP1 Inhibitor
Development

This diagram outlines a typical workflow for the discovery and characterization of selective
ERAPL1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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